molecular formula C8H12N4O B1488549 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide CAS No. 1247790-97-1

2-[(6-Ethylpyrimidin-4-yl)amino]acetamide

Cat. No.: B1488549
CAS No.: 1247790-97-1
M. Wt: 180.21 g/mol
InChI Key: DBUZDNMSDCXICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Ethylpyrimidin-4-yl)amino]acetamide is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of an ethyl group at the 6th position of the pyrimidine ring and an acetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide typically involves the following steps:

  • Formation of 6-Ethylpyrimidin-4-ylamine: This is achieved by reacting ethyl acetoacetate with guanidine in the presence of a suitable catalyst.

  • Amination Reaction: The 6-ethylpyrimidin-4-ylamine is then reacted with chloroacetic acid to form the acetamide derivative.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Substitution reactions at the pyrimidine ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrimidinone derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-[(6-Ethylpyrimidin-4-yl)amino]acetamide has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(6-Ethylpyrimidin-4-yl)amino]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-[(6-methylpyrimidin-4-yl)amino]acetamide

  • 2-[(6-phenylpyrimidin-4-yl)amino]acetamide

  • 2-[(6-chloropyrimidin-4-yl)amino]acetamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[(6-ethylpyrimidin-4-yl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-2-6-3-8(12-5-11-6)10-4-7(9)13/h3,5H,2,4H2,1H3,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUZDNMSDCXICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(6-Ethylpyrimidin-4-yl)amino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.